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molecular formula C12H13N3O B8323704 2-Amino-4-methyl-5-phenyl-1H-pyrrole-3-carboxamide

2-Amino-4-methyl-5-phenyl-1H-pyrrole-3-carboxamide

Cat. No. B8323704
M. Wt: 215.25 g/mol
InChI Key: OKCBUMJKMMSDBU-UHFFFAOYSA-N
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Patent
US06172102B2

Procedure details

To a solution (20 ml) of carbamoylacetamidine (5.1 g) in ethanol was added a solution of 2-bromopropiophenone (4.0 g) in ethanol dropwise thereto under ice-cooling with stirring and the mixture was then stirred at room temperature overnight. The insoluble matter was filtered off and the filtrate was concentrated under reduced pressure. The obtained product was washed with benzene, purified by silica gel column chromatography (Wakogel C-200, 200 g; eluent: 50% ethyl acetate/n-hexane), and recrystallized from ethyl acetate/diethyl ether to provide the title compound as colorless crystals (0.2 g). m.p. 195-197° C.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]([NH2:7])=[NH:6])(=[O:3])[NH2:2].Br[CH:9]([CH3:18])[C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=O>C(O)C>[NH2:6][C:5]1[NH:7][C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:9]([CH3:18])[C:4]=1[C:1](=[O:3])[NH2:2]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(N)(=O)CC(=N)N
Name
Quantity
4 g
Type
reactant
Smiles
BrC(C(=O)C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
STIRRING
Type
STIRRING
Details
the mixture was then stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The insoluble matter was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
The obtained product was washed with benzene
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (Wakogel C-200, 200 g; eluent: 50% ethyl acetate/n-hexane)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/diethyl ether

Outcomes

Product
Name
Type
product
Smiles
NC=1NC(=C(C1C(N)=O)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 4.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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